Cannabigerol Cannabigerol Cannabigerol is a member of the class of resorcinols that is resorcinol which is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2 and by a pentyl group at position 5. It is a natural product found in Cannabis sativa and Helichrysum species. It has a role as an appetite enhancer, a plant metabolite, a cannabinoid receptor agonist, an anti-inflammatory agent, an antibacterial agent, a neuroprotective agent and an antioxidant. It is a phytocannabinoid and a member of resorcinols.
A natural product found in Cannabis sativa and Helichrysum species.
Cannabigerol is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.
Brand Name: Vulcanchem
CAS No.: 25654-31-3
VCID: VC21206773
InChI: InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
SMILES: CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Cannabigerol

CAS No.: 25654-31-3

Cat. No.: VC21206773

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Cannabigerol - 25654-31-3

Specification

Description Cannabigerol is a member of the class of resorcinols that is resorcinol which is substituted by a (2E)-3,7-dimethylocta-2,6-dien-1-yl group at position 2 and by a pentyl group at position 5. It is a natural product found in Cannabis sativa and Helichrysum species. It has a role as an appetite enhancer, a plant metabolite, a cannabinoid receptor agonist, an anti-inflammatory agent, an antibacterial agent, a neuroprotective agent and an antioxidant. It is a phytocannabinoid and a member of resorcinols.
A natural product found in Cannabis sativa and Helichrysum species.
Cannabigerol is a natural product found in Helichrysum umbraculigerum and Cannabis sativa with data available.
CAS No. 25654-31-3
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Standard InChI InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
Standard InChI Key QXACEHWTBCFNSA-SFQUDFHCSA-N
Isomeric SMILES CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
SMILES CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Canonical SMILES CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
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